4-(3,4-dichlorophenyl)-4,5-dihydro-1,4-benzoxazepin-3(2H)-one
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Overview
Description
4-(3,4-Dichlorophenyl)-4,5-dihydro-1,4-benzoxazepin-3(2H)-one is a chemical compound that belongs to the class of benzoxazepines This compound is characterized by the presence of a dichlorophenyl group and a benzoxazepine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3,4-dichlorophenyl)-4,5-dihydro-1,4-benzoxazepin-3(2H)-one typically involves the reaction of 3,4-dichlorophenyl isocyanate with appropriate precursors under controlled conditions. One common method involves the use of ethanol as a solvent and specific catalysts to facilitate the reaction . The reaction conditions, such as temperature and pressure, are optimized to ensure high yield and purity of the final product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction pathways but with enhanced efficiency and scalability. The use of continuous flow reactors and advanced purification techniques can help in achieving consistent quality and high throughput.
Chemical Reactions Analysis
Types of Reactions
4-(3,4-Dichlorophenyl)-4,5-dihydro-1,4-benzoxazepin-3(2H)-one can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen from the compound.
Substitution: This reaction involves the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired products.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or aldehydes, while reduction may produce alcohols or amines.
Scientific Research Applications
4-(3,4-Dichlorophenyl)-4,5-dihydro-1,4-benzoxazepin-3(2H)-one has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-(3,4-dichlorophenyl)-4,5-dihydro-1,4-benzoxazepin-3(2H)-one involves its interaction with specific molecular targets and pathways. The compound may bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved are subjects of ongoing research.
Comparison with Similar Compounds
Similar Compounds
3,4-Dichlorophenyl isocyanate: A related compound used as an intermediate in organic synthesis.
3,4-Dichlorophenol: A chlorinated derivative of phenol with similar structural features.
DCMU (3-(3,4-dichlorophenyl)-1,1-dimethylurea): An herbicide with a similar dichlorophenyl group.
Uniqueness
4-(3,4-Dichlorophenyl)-4,5-dihydro-1,4-benzoxazepin-3(2H)-one is unique due to its benzoxazepine ring, which imparts distinct chemical and biological properties
Properties
Molecular Formula |
C15H11Cl2NO2 |
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Molecular Weight |
308.2 g/mol |
IUPAC Name |
4-(3,4-dichlorophenyl)-5H-1,4-benzoxazepin-3-one |
InChI |
InChI=1S/C15H11Cl2NO2/c16-12-6-5-11(7-13(12)17)18-8-10-3-1-2-4-14(10)20-9-15(18)19/h1-7H,8-9H2 |
InChI Key |
RYERMBUTEZEAFI-UHFFFAOYSA-N |
Canonical SMILES |
C1C2=CC=CC=C2OCC(=O)N1C3=CC(=C(C=C3)Cl)Cl |
Origin of Product |
United States |
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